molecular formula C6H12BrNO B1202371 2-Bromo-2-ethylbutyramide CAS No. 511-70-6

2-Bromo-2-ethylbutyramide

Cat. No. B1202371
CAS RN: 511-70-6
M. Wt: 194.07 g/mol
InChI Key: ACEYAMOAGUDVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-2-ethylbutyramide” is a chemical compound with the molecular formula C6H12BrNO . It is also known by other names such as Neuronal, Carbromide, Diethylbromoacetamide, 2-Bromo-2-ethylbutanamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-2-ethylbutyramide” include a melting point of 67°C, a boiling point of 261.6±23.0 °C (Predicted), a density of 1.3787 (rough estimate), and a refractive index of 1.5500 (estimate) .

Scientific Research Applications

  • Identification as Carbromal Metabolite : 2-Bromo-2-ethyl-4-hydroxybutyramide, a compound related to 2-Bromo-2-ethylbutyramide, has been identified in the urine of patients with carbromal intoxications and animals after the application of carbromal or bromdiethylacetamide. This was accomplished using mass, NMR, and IR spectroscopy (Zimmermann, Dönhardt, & Braun, 1978).

  • Study in Hydrolysis Reactions : The hydrolysis of ethyl-2-bromoisobutyrate in alkaline/organic solvent was investigated, providing insight into the hydrolysis mechanism and kinetics of similar bromo-alkyl and ester functional groups (Wang & Lam, 2004).

  • Metabolism in Biological Systems : The metabolism of 2-bromoethanol, closely related to 2-Bromo-2-ethylbutyramide, was studied in rats, revealing metabolic pathways and identifying urinary metabolites (Jones & Wells, 1981).

  • Reactions of Alkyl 2-(Bromozinc)acylates : A study explored the reaction of alkyl 2-(bromozinc)acylates with N-chloro- and N-bromodiethylamine, proposing an anion-radical reaction mechanism (Zorin, Zaynashev, & Zorin, 2021).

  • Electrochemical Studies : The electrochemical reduction of secondary and tertiary α-bromoisobutyramides was investigated, revealing insights into reduction mechanisms and cyclocoupling reactions (Maran et al., 1987).

  • Synthesis of Heterocycles : 2-(2-Bromophenyl)ethyl groups were used in radical cyclisation reactions onto azoles to synthesise tri- and tetra-cyclic heterocycles, highlighting the utility of bromo compounds in synthetic chemistry (Allin et al., 2005).

Future Directions

While specific future directions for “2-Bromo-2-ethylbutyramide” were not found in the search results, there are related compounds like 2-Bromo-LSD that are being developed for the treatment of depression .

properties

IUPAC Name

2-bromo-2-ethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO/c1-3-6(7,4-2)5(8)9/h3-4H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEYAMOAGUDVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199108
Record name Diethylbromoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2-ethylbutyramide

CAS RN

511-70-6
Record name 2-Bromo-2-ethylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylbromoacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4607
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethylbromoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-2-ethylbutyramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.394
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BTQ2OHW47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-2-ethylbutyramide
Reactant of Route 2
Reactant of Route 2
2-Bromo-2-ethylbutyramide
Reactant of Route 3
Reactant of Route 3
2-Bromo-2-ethylbutyramide
Reactant of Route 4
2-Bromo-2-ethylbutyramide
Reactant of Route 5
2-Bromo-2-ethylbutyramide
Reactant of Route 6
Reactant of Route 6
2-Bromo-2-ethylbutyramide

Citations

For This Compound
2
Citations
L Polak, S Kukolja - Croatica Chemica Acta, 1960 - hrcak.srce.hr
… 2-bromo-2-ethyl-2-isopropylacetamide (Neodorm)\ 2-bromo-2-ethylbutyramide (Neuronal)4, 2-bromoisovaleryl urea (Bromural)5, 2-bromo-2-ethylbutyryl urea (Adalin)6, and acetyl :2-…
Number of citations: 2 hrcak.srce.hr
AV Krivoshein - Current Pharmaceutical Design, 2016 - ingentaconnect.com
The antiepileptic activity of α-substituted acetamides, lactams, and cyclic imides has been known for over six decades. We recently proposed an α-substituted amide group as the …
Number of citations: 11 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.